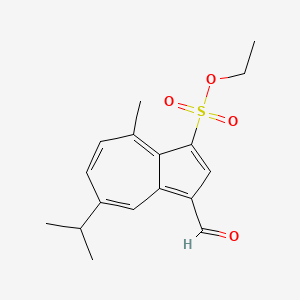
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is an organic compound with a complex structure that includes a formyl group, an isopropyl group, a methyl group, and a sulfonate ester. This compound is part of the azulene family, known for their deep blue color and unique aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from azulene or its derivatives. One common method includes the formylation of azulene derivatives using Vilsmeier-Haack reaction conditions, followed by sulfonation and esterification. The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) for formylation, and sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also important to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 3-carboxy-5-isopropyl-8-methylazulene-1-sulfonate.
Reduction: 3-hydroxymethyl-5-isopropyl-8-methylazulene-1-sulfonate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: Studied for its potential anti-inflammatory and antimicrobial properties due to the unique structure of azulene derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the development of dyes and pigments due to its intense coloration properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is largely dependent on its chemical structure. The formyl group can interact with various biological targets through hydrogen bonding and covalent interactions. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate ester.
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with a methyl ester instead of an ethyl ester.
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which impart specific chemical and physical properties. The presence of the sulfonate ester group enhances its solubility in polar solvents, while the formyl group provides a reactive site for further chemical modifications. The isopropyl and methyl groups contribute to its stability and hydrophobic interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H20O4S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-5-21-22(19,20)16-9-14(10-18)15-8-13(11(2)3)7-6-12(4)17(15)16/h6-11H,5H2,1-4H3 |
Clé InChI |
LOXJIKHXPCDFCB-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















